tert-Butyl ((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate
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Overview
Description
tert-Butyl ((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate is a complex organic compound with the molecular formula C33H42N2O5 and a molecular weight of 546.697 g/mol . This compound is known for its unique structure, which includes a tert-butyl carbamate group, a phenoxyacetyl group, and a diphenylhexane backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of tert-Butyl ((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate involves multiple steps. The synthetic route typically starts with the preparation of 2,6-dimethylphenoxyacetic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride . This acid chloride is then reacted with an amine to form the amide intermediate. . The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent side reactions.
Chemical Reactions Analysis
tert-Butyl ((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Scientific Research Applications
This compound is widely used in scientific research due to its versatile chemical properties. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in the study of enzyme inhibition and protein-ligand interactions. In the industry, it is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-Butyl ((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxyacetyl group can mimic natural substrates of enzymes, thereby inhibiting their activity. The carbamate group can form stable covalent bonds with active site residues, leading to irreversible inhibition . The diphenylhexane backbone provides structural stability and enhances binding affinity to the target molecules.
Comparison with Similar Compounds
tert-Butyl ((2S,4S,5S)-5-(2-(2,6-dimethylphenoxy)acetamido)-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate is unique due to its combination of functional groups and structural features. Similar compounds include:
This compound: This compound has a similar structure but with different substituents on the phenoxy group.
This compound: This compound differs in the position of the hydroxyl group on the hexane backbone.
These structural variations can lead to differences in chemical reactivity, binding affinity, and biological activity, making this compound a valuable compound for diverse research applications.
Properties
Molecular Formula |
C33H42N2O5 |
---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
tert-butyl N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C33H42N2O5/c1-23-13-12-14-24(2)31(23)39-22-30(37)35-28(20-26-17-10-7-11-18-26)29(36)21-27(19-25-15-8-6-9-16-25)34-32(38)40-33(3,4)5/h6-18,27-29,36H,19-22H2,1-5H3,(H,34,38)(H,35,37) |
InChI Key |
QYYDVAZZRBOAFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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